molecular formula C12H15BrO2 B186907 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene CAS No. 138509-45-2

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

Cat. No. B186907
M. Wt: 271.15 g/mol
InChI Key: WRLWUCCRDCLCJK-UHFFFAOYSA-N
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Patent
US05541219

Procedure details

A solution of 5-bromo-2-methoxyphenol (74 g), cyclopentyl bromide (80.5 g) and potassium carbonate (73.6 g) in dimethylformamide (500 mL) is stirred at 60° C. for 16 hours. It is then concentrated and the resulting residue is treated with water (250 mL). This mixture is then extracted with dichloromethane (3×250 mL) and the combined extracts are dried over magnesium sulphate, and evaporated, to give 4-bromo-2-cyclopentyloxyanisole (95.5 g) in the form of a pale brown liquid. [NMR (CDCl3): 1.56-1.68 (m,2H), 1.77-1.99 (m,6H), 3.81 (s,3H), 4.71-4.75 (m,1H), 6.72 (d,1H), 6.98 (d,1H), 7.00 (dd,1H)].
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([OH:8])[CH:7]=1.[CH:11]1(Br)[CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([O:8][CH:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)OC
Name
Quantity
80.5 g
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
73.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated
ADDITION
Type
ADDITION
Details
the resulting residue is treated with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
This mixture is then extracted with dichloromethane (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 95.5 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.